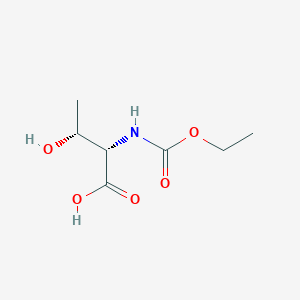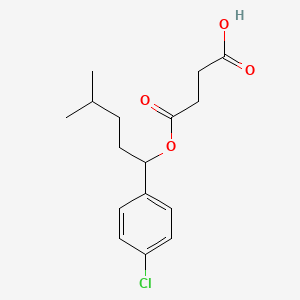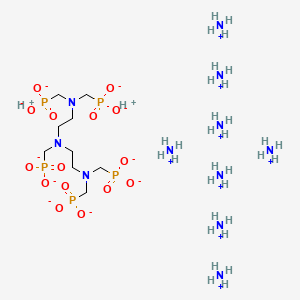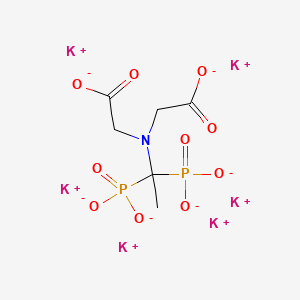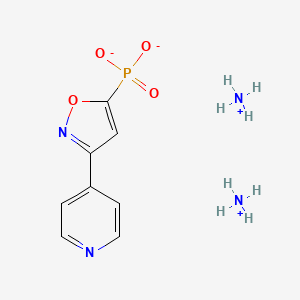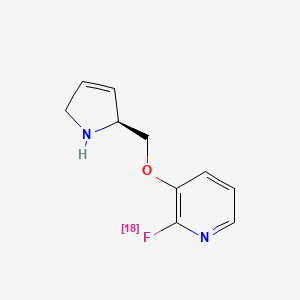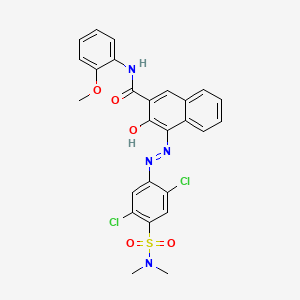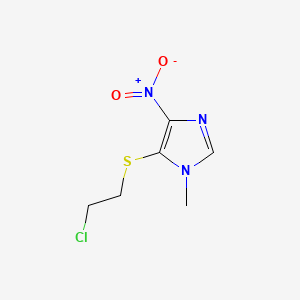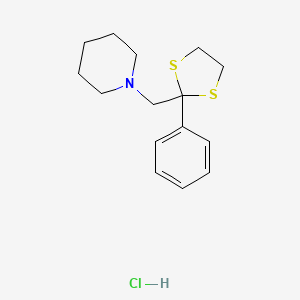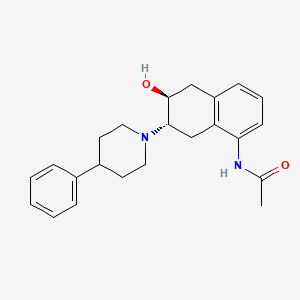
Benzanilide, 2'-(((3-pyridylmethyl)amino)oxalyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzanilides, including 2’-(((3-pyridylmethyl)amino)oxalyl)-benzanilide, typically involves the condensation of carboxylic acids with amines. One common method is the diversity-oriented synthesis (DOS) approach, which allows for the creation of a wide range of hydroxylated benzanilides with excellent regioselectivity . This method often employs catalysts such as Ru(II) and Pd(II) to achieve high yields and good tolerance of functional groups .
Industrial Production Methods
Industrial production of benzanilides may involve large-scale synthesis using similar condensation reactions. The choice of catalysts and reaction conditions can be optimized to ensure high efficiency and minimal side reactions. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its bioactivity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzanilides with different functional groups.
Applications De Recherche Scientifique
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of small molecule libraries for drug discovery.
Biology: The compound’s bioactive properties make it a valuable tool for studying biological pathways and interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- involves its interaction with specific molecular targets. The presence of the pyridylmethyl and oxalyl groups allows the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylated Benzanilides: These compounds have hydroxyl groups that enhance their bioactivity and are used in similar applications.
Substituted Benzanilides: Compounds with various substituents on the benzanilide core can have different properties and applications.
Uniqueness
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is unique due to the presence of both the pyridylmethyl and oxalyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85080-26-8 |
|---|---|
Formule moléculaire |
C21H17N3O3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[2-[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-19(21(27)23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24-20(26)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)(H,24,26) |
Clé InChI |
PLLHUDKOEPXNLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


